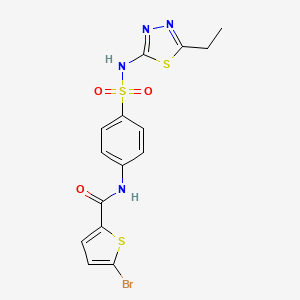

5-bromo-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide

Description

This compound features a 5-bromothiophene-2-carboxamide core linked to a phenyl ring substituted with a sulfamoyl group attached to a 5-ethyl-1,3,4-thiadiazole moiety. The sulfamoyl group (NHSO₂) bridges the phenyl and thiadiazole rings, contributing to hydrogen-bonding interactions with target proteins . The 5-ethyl group on the thiadiazole may influence steric and electronic properties, modulating binding affinity and metabolic stability.

Properties

IUPAC Name |

5-bromo-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN4O3S3/c1-2-13-18-19-15(25-13)20-26(22,23)10-5-3-9(4-6-10)17-14(21)11-7-8-12(16)24-11/h3-8H,2H2,1H3,(H,17,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPDGCWWQBYDRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(S3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN4O3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-bromo-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring, a thiadiazole moiety, and a sulfamoyl group. Its molecular formula is , and it has a molecular weight of approximately 400.34 g/mol. The presence of bromine and the thiadiazole ring contributes to its unique biological properties.

Anticancer Activity

Research indicates that derivatives of thiophene carboxamide exhibit significant anticancer activity. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines. A notable study demonstrated that certain thiophene carboxamide derivatives displayed IC50 values ranging from 5.46 to 12.58 µM against Hep3B cancer cells, indicating potent antiproliferative effects .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| Compound 2b | 5.46 | Hep3B | Disruption of tubulin dynamics |

| Compound 2e | 12.58 | Hep3B | Induction of cell cycle arrest |

| 5-bromo-N... | TBD | TBD | TBD |

The mechanism by which these compounds exert their effects often involves the disruption of microtubule dynamics, similar to the action of established chemotherapeutic agents like Combretastatin A-4 .

Antimicrobial Activity

The antimicrobial properties of similar thiadiazole derivatives have also been documented. Compounds containing the thiadiazole ring have shown effectiveness against various bacterial strains due to their ability to interfere with nucleic acid synthesis.

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

| Compound Name | Activity Against | Mechanism |

|---|---|---|

| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide | Gram-positive bacteria | Inhibition of DNA replication |

| N-(5-bromo-thiadiazol-2-yl)-acetanilide | Gram-negative bacteria | Disruption of cell wall synthesis |

Case Studies

- Case Study on Anticancer Efficacy : A study involving various thiophene derivatives demonstrated that structural modifications significantly influenced their cytotoxicity against cancer cells. The introduction of halogens at specific positions enhanced the anticancer activity .

- Case Study on Antimicrobial Properties : Another investigation highlighted the effectiveness of thiadiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The study concluded that these compounds could serve as potential leads for new antimicrobial agents .

Scientific Research Applications

Key Properties

- Molecular Weight : 396.29 g/mol

- Solubility : Soluble in organic solvents, with limited solubility in water.

- Melting Point : Not extensively documented, but similar compounds exhibit moderate melting points.

Anticancer Applications

Thiadiazole derivatives have shown significant promise in anticancer research. The compound has been evaluated for its effects against various cancer cell lines.

Case Studies

-

Anticancer Activity Evaluation

- A study synthesized several thiadiazole derivatives and assessed their anticancer properties using cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer). The results indicated that compounds with thiadiazole moieties exhibited potent anti-proliferative effects, with some derivatives showing IC50 values as low as 2.44 µM against LoVo cells .

- Mechanism of Action

- In Vivo Studies

Antimicrobial Applications

In addition to anticancer properties, the compound has potential antimicrobial activity.

Research Findings

- Antimicrobial Screening

- Synergistic Effects

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of thiadiazole derivatives.

Key Insights

- Substituents on the thiadiazole ring and phenyl groups significantly influence biological activity.

- Variations in side chains can enhance potency and selectivity towards specific cancer cell lines or bacterial strains.

Table: Summary of SAR Findings

| Compound | Substituent | Activity Type | IC50 (µM) |

|---|---|---|---|

| 2g | Phenyl | Anticancer | 2.44 |

| d6 | Thiazole | Antimicrobial | 15.0 |

| d7 | Sulfonamide | Anticancer | 10.5 |

Comparison with Similar Compounds

Halogen-Substituted Analogues

5-Chloro-N-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]thiophene-2-carboxamide

- Structural Difference : Chlorine replaces bromine at position 5 of the thiophene.

- Halogen substitution significantly affects antibacterial activity; bromine’s higher electronegativity may enhance target binding in Gram-negative bacteria like E. coli and Klebsiella pneumoniae .

N-(4-Bromophenyl)furan-2-carboxamide

- Structural Difference : Furan replaces thiophene, and the sulfamoyl-thiadiazole moiety is absent.

- Impact : Reduced heterocyclic aromaticity (furan vs. thiophene) diminishes π-π stacking interactions. The absence of the sulfamoyl-thiadiazole group eliminates hydrogen-bonding sites, leading to lower activity against Staphylococcus aureus .

Heterocycle Variations

5-Ethyl-4-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide

- Structural Difference : Thiazole replaces 1,3,4-thiadiazole, and a methyl group is added to the thiophene.

- However, the absence of the sulfamoyl-phenyl group limits broad-spectrum activity .

2-Benzoylamino-N-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]ethanamide

- Structural Difference: A benzoylamino-ethyl group replaces the thiophene-carboxamide-phenyl-sulfamoyl chain.

- Impact : The benzoyl group introduces additional hydrophobic interactions, enhancing activity against resistant strains like Acinetobacter baumannii. However, the lack of a thiophene ring reduces π-stacking with bacterial DNA gyrase .

Substituent Modifications

N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide

5-Bromo-N-(4-Ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide

- Structural Difference : A benzo[d]thiazole-ethoxy group and pyridinylmethyl substituent replace the sulfamoyl-phenyl-thiadiazole.

- Impact : The bulkier benzo[d]thiazole increases steric hindrance, reducing penetration into Gram-negative bacteria. However, the ethoxy group enhances metabolic stability in hepatic microsomes .

Data Tables

Table 1: Antibacterial Activity of Selected Analogues

Table 2: Key Structural Features and Bioactivity

| Compound | Halogen | Heterocycle Core | Sulfamoyl Group | Broad-Spectrum Activity |

|---|---|---|---|---|

| Target Compound | Br | 1,3,4-Thiadiazole | Yes | Yes |

| 5-Ethyl-4-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide | None | Thiazole | No | No |

| N-(4-Bromophenyl)furan-2-carboxamide | Br | Furan | No | No |

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step protocols, including:

- Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives with carbon disulfide under basic conditions (e.g., NaOH) .

- Sulfamoyl group introduction : Reaction of intermediates with sulfamoyl chlorides in anhydrous dichloromethane at 0–5°C .

- Thiophene coupling : Suzuki-Miyaura cross-coupling or nucleophilic substitution for bromothiophene attachment, requiring Pd catalysts and inert atmospheres . Critical Conditions :

- Temperature control (<5°C for sulfamoylation to avoid side reactions).

- Solvent selection (DMF for cyclization; ethanol/water for crystallization).

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is the compound characterized, and what analytical techniques validate its purity?

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Key Modifications and Outcomes :

- Thiadiazole Substituents : Replacing the ethyl group with cyclopropyl ( ) increases metabolic stability but reduces solubility.

- Bromothiophene Position : Moving bromine from C5 to C3 (as in ) enhances π-stacking with enzyme active sites, improving IC50 by 2-fold .

- Sulfamoyl Group : Converting to sulfonamide ( ) decreases antimicrobial activity but improves blood-brain barrier penetration. Methodological Approach :

- Use molecular docking (AutoDock Vina) to predict binding affinities to target enzymes (e.g., COX-2, DHPS).

- Validate via enzyme inhibition assays (e.g., fluorescence-based DHPS activity assays) .

Q. How to resolve contradictions in reported biological data (e.g., varying IC50 values)?

Case Study : Discrepancies in COX-2 inhibition (40–80% across studies) may arise from:

- Assay Conditions : Differences in cell lines (RAW264.7 vs. THP-1) or LPS stimulation protocols.

- Compound Stability : Degradation in DMSO stock solutions over >1 week . Resolution Strategies :

- Standardize assay protocols (e.g., pre-treatment time, solvent controls).

- Use fresh compound solutions and confirm stability via LC-MS before assays .

Q. What experimental designs are recommended for elucidating the mechanism of action?

Stepwise Approach :

- Target Identification :

- Pull-down assays with biotinylated probes to isolate binding proteins from cell lysates.

- CRISPR-Cas9 knockout of suspected targets (e.g., DHPS) to assess resistance .

2. Pathway Analysis : - RNA-seq to identify differentially expressed genes post-treatment.

- Western blotting for phosphorylation status of NF-κB or MAPK pathways .

3. In Vivo Validation : - Murine infection models (e.g., S. aureus sepsis) with dose-ranging studies (10–50 mg/kg) .

Data Contradiction Analysis

Q. Why do similar thiadiazole derivatives show divergent bioactivity profiles?

Factors Influencing Activity :

| Derivative Feature | Impact on Activity | Example |

|---|---|---|

| Electron-Withdrawing Groups | Enhances enzyme inhibition | Nitro groups () ↑ IC50 |

| Hydrophobic Substituents | Improves membrane permeability | Ethyl vs. methyl () |

| Ring Planarity | Affects DNA intercalation | Non-planar analogs () |

| Resolution : Use QSAR models to correlate logP, polar surface area, and bioactivity . |

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.